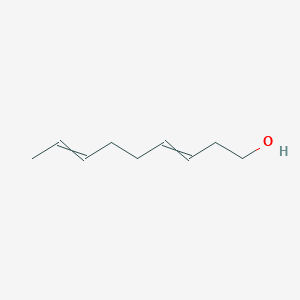

Nona-3,7-dien-1-ol

Description

Nona-3,7-dien-1-ol is a nine-carbon unsaturated alcohol with conjugated double bonds at positions 3 and 7 and a hydroxyl group at carbon 1. The compound’s conjugated diene system and terminal hydroxyl group suggest roles in fragrance synthesis, enzymatic interactions, or as intermediates in organic synthesis .

Properties

CAS No. |

100606-75-5 |

|---|---|

Molecular Formula |

C17H17F3N4C4H4O4 |

Synonyms |

3,7-Nonadien-1-ol |

Origin of Product |

United States |

Comparison with Similar Compounds

Nona-3,5-dien-2-ol

(E)-Octa-3,7-dien-1-ol

- Structure : Shorter carbon chain (C8 vs. C9) with similar double bond positions.

- Reactivity : Forms halogenated bicyclic molecules with aldehydes, highlighting how chain length affects cyclization efficiency .

- Application: Suggests Nona-3,7-dien-1-ol may undergo similar reactions but with altered steric outcomes due to the longer chain.

3,7-Dimethyl-2,6-octadien-1-ol (Nerol)

- Structure : C10 terpene alcohol with methyl groups at C3 and C7; double bonds at 2,4.

- Safety: Classified as an irritant (GHS Category 5), with stricter handling requirements compared to non-methylated analogs .

- Use: Widely used in fragrances, indicating that this compound’s lack of methyl groups might reduce its volatility or scent profile .

(E)-4,8-Dimethylthis compound (Homogeraniol)

- Structure : Branched C11 analog with methyl groups at C4 and C6.

Nona-3,6-diyn-1-ol

- Structure: Triple bonds at 3,6 positions (vs. double bonds in this compound).

- Application : Acts as an insect pheromone, emphasizing how triple bonds increase rigidity and volatility compared to dienic analogs .

- Safety: Requires specific first-aid measures for inhalation, suggesting diynols may pose higher respiratory risks than dienols .

Data Tables: Comparative Analysis

Table 1. Structural and Functional Comparison

Research Findings and Implications

- Synthetic Utility: this compound’s linear structure may favor straightforward reduction or oxidation pathways, unlike branched analogs like homogeraniol, which require precise steric control .

- Biological Interactions: The inhibition of enzymatic reactions by 4,8-dimethylnon-7-en-1-ol (a structural analog) suggests that even minor modifications (e.g., methyl groups, double bond position) can significantly alter biochemical activity .

- Fragrance Potential: Nerol and citronellol’s industrial use highlights the importance of methyl groups and double bond conjugation in scent profiles, which this compound may lack .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.